2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one
Overview
Description
2-Benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Research has demonstrated the synthesis of novel derivatives, including 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, and their antimicrobial activities. Such compounds have been found to possess good or moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Catalyst Activation in Chemical Reactions
- This chemical has been involved in the synthesis of half-sandwich Ruthenium(II) complexes. These complexes have shown significant efficiency in catalytic oxidation and transfer hydrogenation, indicating the utility of the compound in enhancing chemical reactions (Saleem et al., 2013).
Structural Analysis and Activity Predictions
- The structural analysis of derivatives of this compound has been conducted, focusing on their potential bioactivity predictions. This includes the analysis of non-covalent interactions and their implications on bioactivity, particularly as Endothelin B receptor antagonists (Dinesh, 2013).
Ligand Formation and Metal Complexes
- Research includes the preparation of ligands based on 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and their formation into metal complexes. These studies are crucial in understanding the coordination chemistry and potential applications in catalysis or materials science (Stucky et al., 2008).
Properties
IUPAC Name |
2-benzyl-5-methyl-4-(4-phenoxyphenyl)-1,2,4-triazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-17-23-24(16-18-8-4-2-5-9-18)22(26)25(17)19-12-14-21(15-13-19)27-20-10-6-3-7-11-20/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHGCSPVVRKHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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